2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is a complex organic compound with a unique structure that combines a hexahydro-1,6-methano-2-benzazocine core with a 3-methyl-2-butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate include other benzazocine derivatives and compounds with similar structural features, such as:
- 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
- 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific oxalate salt form, which may confer unique solubility, stability, or biological activity properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
76777-27-0 |
---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
9-(3-methylbut-2-enyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid |
InChI |
InChI=1S/C17H23N.C2H2O4/c1-13(2)9-11-18-10-5-6-14-12-17(18)16-8-4-3-7-15(14)16;3-1(4)2(5)6/h3-4,7-9,14,17H,5-6,10-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
AMTCBHORPIFPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCCC2CC1C3=CC=CC=C23)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.